

A Technical Guide to the Physicochemical Properties of Procaine Hydrochloride Powder

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Compound of Interest

Compound Name: Procaine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaine hydrochloride, a synthetic organic compound, is a well-established local anesthetic of the amino ester group.[1] Historically marketed as Novocaine, it functions primarily by blocking voltage-gated sodium channels in nerve membranes, thereby reversibly inhibiting the transmission of pain signals.[2][3] While its use in clinical practice has been partially superseded by newer anesthetics with more favorable stability and duration of action, **procaine hydrochloride** remains a valuable compound for specific medical and dental procedures and serves as a crucial reference in pharmacological research.[2] This technical guide provides an in-depth overview of the core physicochemical properties of **procaine hydrochloride** powder, offering critical data and methodologies for researchers, scientists, and professionals in drug development.

General Properties

Procaine hydrochloride is a white, odorless, crystalline powder.[4][5] It is known to be stable in air but sensitive to light and moisture.[1][6] The compound's ester linkage makes it susceptible to hydrolysis, particularly in alkaline solutions or when exposed to heat, breaking down into p-aminobenzoic acid (PABA) and diethylaminoethanol.[7][8]

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of **procaine hydrochloride** powder.

Table 1: General Physicochemical Properties

Property	Value	References
Molecular Formula	C ₁₃ H ₂₁ ClN ₂ O ₂	[7]
Molecular Weight	272.77 g/mol	[2][9]
Melting Point	154-158 °C	[6][7][10][11]
Boiling Point	195-196 °C at 17 mmHg	[7][12]
pKa	8.9	[5]
Density	Approximately 1.17 - 1.23 g/cm ³	[4][13]
LogP	3.15	[2]

Table 2: Solubility Profile

Solvent	Solubility	References
Water	Freely soluble / Very soluble (1 g in 1 mL)	[4][7][10][11][13][14][15]
Ethanol	Soluble (1 g in 15 mL)	[6][10][11][14][15]
Chloroform	Slightly soluble / Sparingly soluble	[5][11][14][15]
Diethyl Ether	Practically insoluble / Almost insoluble	[5][7][10][11][14][15]
Dimethylformamide (DMF)	20 mg/mL	[7]
Dimethyl Sulfoxide (DMSO)	14 mg/mL	[7]

Table 3: Spectroscopic Data

Technique	Wavelengths / Wavenumbers	References
UV-Vis (in aqueous solution)	Maxima between 219-223 nm and 289-293 nm	[10] [16]
Infrared (IR) Spectroscopy	Characteristic peaks available in spectral databases	[9] [17] [18]

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties of **procaine hydrochloride** powder.

Determination of Melting Point

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

Methodology:

- Sample Preparation: A small amount of dry **procaine hydrochloride** powder is finely ground and packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
 - The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point.

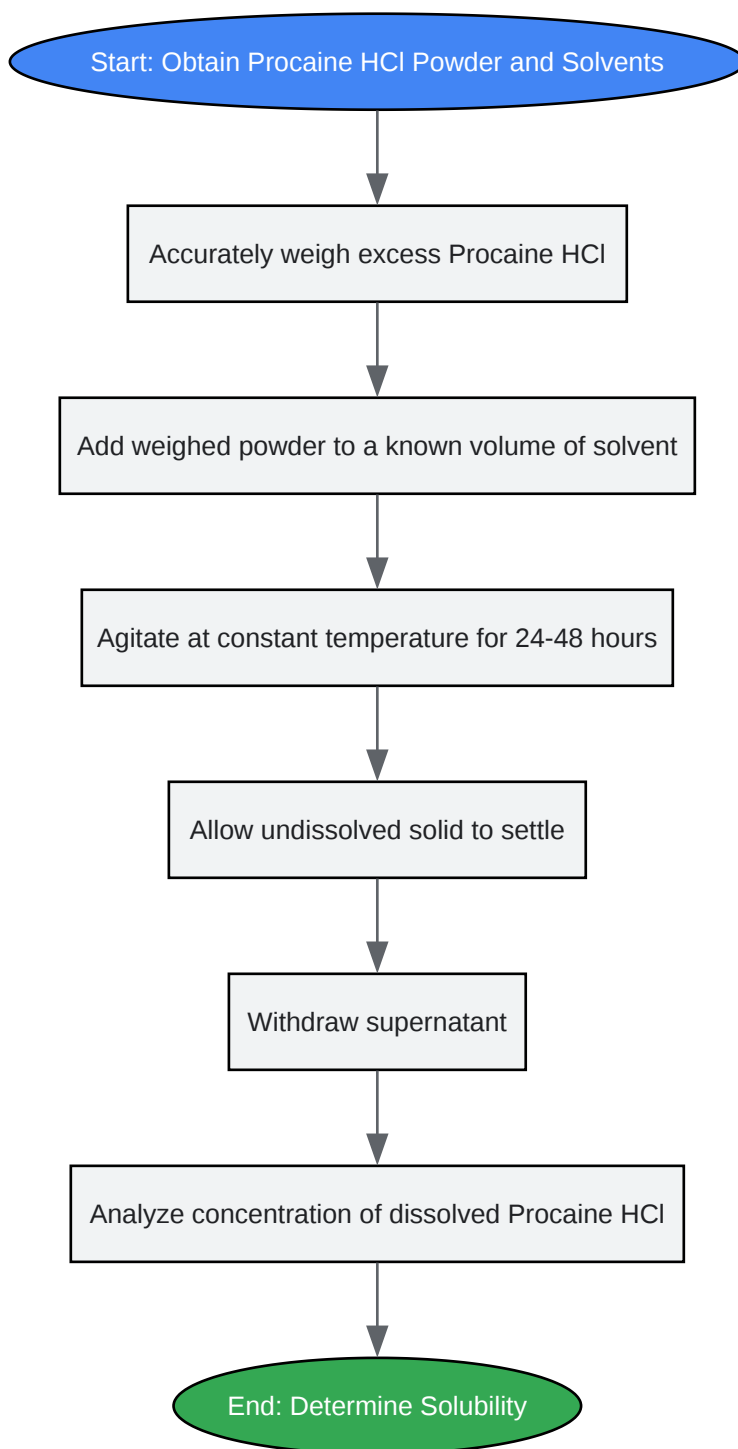
Determination of Solubility

Objective: To qualitatively and quantitatively assess the solubility of **procaine hydrochloride** in various solvents.

Methodology (Shake-Flask Method):

- Sample Preparation: Accurately weigh an excess amount of **procaine hydrochloride** powder.
- Procedure:
 - Add the weighed powder to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, temperature-controlled flask.
 - Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[19\]](#)
 - After agitation, allow the solution to stand, permitting the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation may be necessary.
 - Analyze the concentration of the dissolved **procaine hydrochloride** in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. The resulting concentration represents the solubility at that temperature.

A general workflow for solubility testing is depicted below.



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Workflow for Solubility Determination

UV-Visible Spectrophotometry

Objective: To determine the wavelengths of maximum absorbance of **procaine hydrochloride** in a given solvent.

Methodology:

- Solution Preparation: Prepare a dilute solution of **procaine hydrochloride** in the solvent of interest (e.g., 1 in 100,000 in water) to ensure the absorbance falls within the linear range of the instrument.[\[10\]](#)
- Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
- Procedure:
 - Use the pure solvent as a blank to zero the instrument.
 - Fill a quartz cuvette with the prepared **procaine hydrochloride** solution.
 - Scan the solution across a range of ultraviolet and visible wavelengths (e.g., 200-400 nm).
 - Record the wavelengths at which maximum absorbance (λ_{max}) occurs.

Mechanism of Action and Signaling Pathway

Procaine hydrochloride exerts its anesthetic effect by blocking the initiation and conduction of nerve impulses.[\[7\]](#)[\[15\]](#) The primary mechanism involves the inhibition of voltage-gated sodium channels within the neuronal cell membrane.[\[3\]](#)[\[15\]](#)[\[20\]](#)

The process can be summarized as follows:

- Penetration: In its non-ionized, lipid-soluble form, **procaine hydrochloride** penetrates the nerve cell membrane.[\[21\]](#)
- Ionization: Once inside the neuron's cytoplasm, it re-equilibrates to its ionized form.[\[21\]](#)
- Binding and Blockade: The ionized form of the drug binds to the inner portion of the voltage-gated sodium channels.[\[15\]](#)[\[21\]](#)

- **Inhibition of Action Potential:** This binding blocks the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the generation of an action potential.[20][21] Consequently, the transmission of the pain signal is inhibited.[20]

The following diagram illustrates the signaling pathway of **procaine hydrochloride's** anesthetic action.

*Mechanism of Action of **Procaine Hydrochloride***

Stability and Storage

Procaine hydrochloride is stable under ambient temperatures but should be stored in a cool, dry, and well-ventilated area, protected from light and moisture to prevent degradation.[1][22] It is incompatible with strong oxidizing agents, alkalis, and heavy metal salts.[1][7] Aqueous solutions of **procaine hydrochloride** are most stable in the pH range of 3.0 to 5.5.[5][12] The stability of **procaine hydrochloride** in solution can be affected by factors such as pH, temperature, and the presence of other substances.[8][23][24]

Conclusion

This technical guide has provided a comprehensive overview of the essential physicochemical properties of **procaine hydrochloride** powder. The data and protocols presented are intended to support researchers, scientists, and drug development professionals in their work with this important local anesthetic. A thorough understanding of these properties is fundamental for its effective and safe application in both research and clinical settings.

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